molecular formula C16H24ClNO2 B3060015 4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-54-5

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

Cat. No. B3060015
CAS RN: 1609400-54-5
M. Wt: 297.82
InChI Key: YDAJTSCSXKXKJH-UHFFFAOYSA-N
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Description

“4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride”, also known as PBBA hydrochloride, is an organic compound with the molecular formula C16H24ClNO2 and a molecular weight of 297.82 . It has gained attention in various fields of research due to its unique chemical and biological properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO2.ClH/c18-14-15-6-8-16 (9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,14H,1-5,10-13H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Synthesis and Application in Pesticides

  • Piperidine derivatives, such as 4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride, have been studied for their fungicidal activity. A study explored the synthesis of these compounds and their potential use as pesticides, highlighting the versatility of piperidine derivatives in agricultural chemistry (Mandal et al., 1991).

Advanced Polymer Materials

  • Piperidine derivatives have been involved in the synthesis of novel copolymers. These copolymers have been used in the creation of materials with specific properties, such as high thermal stability and unique structural characteristics (Kharas et al., 2013).

Pharmaceutical Intermediates

  • The compound has applications in the synthesis of pharmaceutical intermediates. It's utilized as a key chiral intermediate in the preparation of certain medicinal agents, demonstrating its significance in drug synthesis (Xian, 2012).

Enantioselective Catalysis

  • In the field of enantioselective catalysis, piperidine derivatives have been used to synthesize chiral ligands. These ligands are instrumental in reactions that produce enantiomerically pure products, crucial for the development of certain pharmaceuticals (Vidal‐Ferran et al., 1997).

Redox-Responsive Hydrogels

  • The application extends to the creation of redox-responsive hydrogels, which can be used for controlled release and catalysis. This illustrates the compound's utility in creating materials that respond to specific stimuli (Khodeir et al., 2021).

properties

IUPAC Name

4-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,14H,1-5,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAJTSCSXKXKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

CAS RN

1609400-54-5
Record name Benzaldehyde, 4-[4-(1-piperidinyl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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